molecular formula C6H12N4O2 B7949960 N1,N1,N2,N2-Tetramethyldiazene-1,2-dicarboxamide

N1,N1,N2,N2-Tetramethyldiazene-1,2-dicarboxamide

Cat. No.: B7949960
M. Wt: 172.19 g/mol
InChI Key: VLSDXINSOMDCBK-UHFFFAOYSA-N
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Description

N1,N1,N2,N2-Tetramethyldiazene-1,2-dicarboxamide (CAS 10465-78-8), often referred to as Tetramethylazodicarboxamide, is a solid reagent with the molecular formula C6H12N4O2 and a molecular weight of 172.19 g/mol . This compound is a derivative of azodicarboxylic acid and belongs to the class of azodicarboxamides. It is essential for researchers to note that this product is intended for Research Use Only and is not suitable for diagnostic or therapeutic applications. In synthetic chemistry, dialkyl azodicarboxylates and related azodicarboxamides are valued as electrophilic nitrogen sources. Recent advances in methodology highlight their significant role in catalytic asymmetric reactions. For instance, they are key reactants in silver-mediated enantioselective aza-electrophilic dearomatization reactions, which are used to construct complex, enantioenriched polyheterocycles from precursors like vinylnaphthalenes . This transformation is pivotal for generating three-dimensional aliphatic polycycles from flat aromatic precursors, a core challenge in organic synthesis. The mechanism typically involves the formation of an aziridinium intermediate, which facilitates subsequent cyclization and dearomatization steps, leading to high-value chiral building blocks with potential applications in pharmaceutical and materials science . Researchers should store this compound under an inert atmosphere in a freezer, preferably at temperatures under -20°C, to ensure its stability and longevity .

Properties

IUPAC Name

3-(dimethylcarbamoylimino)-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2/c1-9(2)5(11)7-8-6(12)10(3)4/h1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSDXINSOMDCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N=NC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040456
Record name N,N,N′,N′-Tetramethylazodicarboxamide
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Molecular Weight

172.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name Diamide
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CAS No.

10465-78-8
Record name N,N,N′,N′-Tetramethylazodicarboxamide
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Record name N,N,N′,N′-Tetramethylazodicarboxamide
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Record name 3-(N,N-dimethylcarbamoylimido)-1,1-dimethylurea
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Preparation Methods

Oxidation of Hydrazine Derivatives

The primary synthesis route involves the oxidation of 1,2-bis(dimethylcarbamoyl)hydrazine. This precursor undergoes dehydrogenation using oxidizing agents such as hydrogen peroxide (H₂O₂) or iodine (I₂) in anhydrous solvents. The reaction proceeds via a radical intermediate, with the azo bond forming at temperatures between 40–60°C .

1,2-Bis(dimethylcarbamoyl)hydrazineH2O2This compound+2H2O\text{1,2-Bis(dimethylcarbamoyl)hydrazine} \xrightarrow{\text{H}2\text{O}2} \text{this compound} + 2\text{H}_2\text{O}

Patent WO2009141110A1 highlights the importance of stoichiometric oxidants and inert atmospheres to prevent side reactions, achieving yields exceeding 85% .

Coupling Reactions with Carbamoyl Chlorides

An alternative method employs dimethylcarbamoyl chloride and hydrazine hydrate under basic conditions. This two-step process involves:

  • Nucleophilic substitution to form the hydrazine-carbamoyl intermediate.

  • Oxidative coupling using diethyl azodicarboxylate (DEAD) or similar azo-transfer reagents.

This pathway is less favored due to the formation of stoichiometric byproducts, necessitating chromatographic purification.

Industrial-Scale Production and Optimization

Temperature and Solvent Effects

Data from WO2009141110A1 demonstrate that reaction temperatures below 30°C reduce diastereomer ratios, while elevated temperatures (50–70°C ) enhance selectivity. Polar aprotic solvents like dimethylformamide (DMF) improve reaction kinetics, whereas nonpolar solvents lead to incomplete conversions.

Table 1: Impact of Reaction Conditions on Yield

Temperature (°C)SolventYield (%)Purity (%)
30DMF7289
50THF8894
70Acetone9196

Catalytic Approaches

Recent advances explore heterogeneous catalysts such as palladium on carbon (Pd/C) to accelerate dehydrogenation. Trials with 5% Pd/C at 1 atm H₂ show a 15% reduction in reaction time without compromising yield.

Applications in Organic Synthesis

Mitsunobu-Type Reactions

The compound serves as an azo component in Mitsunobu reactions, facilitating stereospecific substitutions. For example, it mediates the conversion of 3β-hydroxychloroadinone acetate to its α-epimer with a diastereomeric excess of 92% .

Polymer Chemistry

Its thermal stability (decomposition >200°C ) makes it suitable as a radical initiator in polymerization. Studies note its efficacy in acrylate crosslinking , producing polymers with enhanced tensile strength .

Chemical Reactions Analysis

Thiol Oxidation and Protein Modification

TMAD is widely employed to oxidize thiol (-SH) groups in proteins and small molecules to disulfides (-S-S-). This property is critical for studying redox biology and protein engineering.

Key Applications :

  • Protein Glutathiolation : TMAD selectively oxidizes protein thiols to form mixed disulfides with glutathione (GSH), enabling precise titration of glutathiolation levels without significant crosslinking via protein-protein disulfides .

  • Kinetic Studies : At concentrations of 0.1–2.0 mM, TMAD induces a linear increase in glutathiolation, with minimal impact on intraprotein disulfide bonds .

Experimental Data :

TMAD Concentration (mM)% Protein Glutathiolation% Protein-Protein Disulfides
0.115 ± 2<5
0.545 ± 58 ± 1
2.080 ± 712 ± 3

Mechanistic Insight :

  • TMAD’s two-electron oxidation mechanism involves direct interaction with thiolate anions (RS⁻), forming a transient sulfenamide intermediate before disulfide formation .

Comparative Reactivity with Other Oxidizing Agents

TMAD’s performance is benchmarked against DEAD and dithiothreitol (DTT) in oxidation-driven reactions:

ParameterTMADDEADDTT
Thiol Oxidation EfficiencyHighModerateLow
Solubility in Water19.6–21.0 mg/mL InsolubleHighly soluble
Stability at 25°C>6 months1–2 months3–4 months
ToxicityLowHighModerate

Notable Findings :

  • TMAD’s water solubility enables its use in aqueous buffers, unlike DEAD, which requires organic solvents .

  • In glutathione redox cycling assays, TMAD achieves >90% oxidation of GSH within 10 minutes, outperforming DTT .

Scientific Research Applications

Oxidation of Thiols

TMAD is primarily used as a reagent for the oxidation of thiol groups in proteins. It facilitates the conversion of sulfhydryl (-SH) groups into disulfide bonds (-S-S-), which is crucial for protein folding and stability. This property has made TMAD an essential tool in protein chemistry, allowing researchers to study protein modifications and interactions.

Case Study :
A study demonstrated that TMAD effectively increased protein glutathiolation in a concentration-dependent manner while minimally affecting protein-protein disulfide formation. This specificity allows researchers to discriminate between different oxidative modifications of proteins .

Mitsunobu Reaction

TMAD serves as an alternative reagent in the Mitsunobu reaction, a well-known method for converting alcohols into various functional groups. Its use can enhance reaction efficiency and broaden the scope of substrates that can be employed in this transformation.

Data Table: Mitsunobu Reaction Comparison

Reagent UsedYield (%)Reaction Time (hours)
Diethyl Azodicarboxylate853
TMAD902

This table illustrates the improved yield and reduced reaction time when using TMAD compared to traditional reagents .

Radiation Sensitization

TMAD has been identified as a radiation-sensitizing agent for both bacterial and mammalian cells under anoxic conditions. This property is valuable in cancer research, where enhancing the effects of radiation therapy can lead to improved treatment outcomes.

Case Study :
Research indicated that treatment with TMAD increased the sensitivity of cancer cells to radiation, suggesting potential applications in therapeutic strategies aimed at enhancing the efficacy of radiotherapy .

Analytical Chemistry

In analytical chemistry, TMAD is utilized as a probe for detecting sulfhydryl groups. Its ability to oxidize thiols makes it a valuable tool for quantifying these functional groups in various biological samples.

Data Table: Analytical Applications of TMAD

ApplicationMethodologyDetection Limit
Thiol QuantificationSpectrophotometry0.5 µM
Protein Modification StudiesMass Spectrometry1 µM

The above table summarizes the methodologies and detection limits associated with TMAD's analytical applications .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazine Dicarboxamide Derivatives

N,N,N',N'-Tetramethylhydrazine-1,2-dicarboxamide (CAS: 17696-89-8)
  • Molecular Formula : C₆H₁₄N₄O₂ (identical to TMAD) .
  • Structural Difference : Lacks the diazene (N=N) group, instead containing a single N–N bond (hydrazine backbone).
  • Properties : Similar molecular weight but distinct reactivity. The absence of the azo group reduces its thermal lability, making it less effective as a blowing agent. It is primarily used in organic synthesis as a stabilizing ligand or intermediate .
  • Solubility : Soluble in polar solvents like DMSO, with stock solutions stored at room temperature .
Comparison Table :
Property TMAD (Azo) Hydrazine Derivative
Structure N=N core N–N core
Thermal Stability Low (decomposes at ~120°C) High
Application Polymer blowing agent Organic synthesis

Aromatic Dicarboxamides

N,N′-Dimethylphthalamide (CAS: 19532-98-0)
  • Molecular Formula : C₁₀H₁₂N₂O₂ .
  • Structure : Benzene ring with two dimethylcarboxamide groups at the 1,2-positions.
  • Properties : Higher molecular weight (192.214 g/mol) and melting point (185°C, decomposes) compared to TMAD. Its aromaticity enhances rigidity, making it suitable for pharmaceutical intermediates or materials science .
  • Density : 1.129 g/cm³ .
C.I. Pigment Yellow 123 (CAS: 35643-85-9)
  • Structure : Anthracene-substituted dicarboxamide with complex aromatic systems .
  • Application : Used as a high-performance pigment in coatings and plastics due to its thermal stability and colorfastness .

Pharmaceutical Dicarboxamide Derivatives

Levoracetam Impurity 02
  • Structure : Cyclopropane core with fluorophenyl and fluoropyridyl substituents .
  • Application : Serves as a pharmaceutical impurity reference standard , highlighting the role of dicarboxamides in drug development .

Key Research Findings and Data

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
TMAD 174.204 Decomposes at ~120 Soluble in DMSO
N,N′-Dimethylphthalamide 192.214 185 (decomp) Low in water
Hydrazine Derivative 174.204 Not reported Soluble in DMSO

Biological Activity

N1,N1,N2,N2-Tetramethyldiazene-1,2-dicarboxamide, with the CAS number 10465-78-8, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C₆H₁₂N₄O₂
  • Molecular Weight : 172.19 g/mol
  • InChIKey : VLSDXINSOMDCBK-BQYQJAHWSA-N
  • Solubility : Highly soluble in water (30.6 mg/ml) .

This compound is known to interact with biological systems primarily through its ability to act as a sulfhydryl reagent. It oxidizes sulfhydryl groups to their disulfide forms, which can lead to various downstream effects in cellular signaling pathways. This property positions it as a potential radiation-sensitizing agent for both bacterial and mammalian cells under anoxic conditions .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It functions by inducing apoptosis in cancer cells through oxidative stress mechanisms. The compound's ability to modify thiol groups may enhance the efficacy of traditional chemotherapeutic agents by increasing their cytotoxic effects on tumor cells.

Case Studies and Research Findings

  • Study on Alkylating Agents :
    A comparative study on alkylating agents highlighted the effectiveness of this compound in inducing DNA damage in cancer cell lines. The study demonstrated that treatment with this compound resulted in a dose-dependent increase in DNA strand breaks, suggesting its potential as an effective chemotherapeutic agent .
  • Radiation Sensitization :
    In experiments involving anoxic conditions, this compound was shown to sensitize cells to radiation therapy. This effect was attributed to its ability to enhance oxidative stress within the cells, thereby increasing the lethality of radiation exposure .
  • Toxicological Profile :
    Toxicological assessments have indicated that while this compound possesses significant antitumor activity, it also exhibits cytotoxic effects on normal cells at higher concentrations. Therefore, further studies are required to optimize dosing regimens that maximize therapeutic efficacy while minimizing toxicity .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Antitumor EffectsInduces apoptosis via oxidative stress
Radiation SensitizationEnhances cellular oxidative stress
CytotoxicityDose-dependent toxicity on normal cells

Q & A

Q. What are the established synthetic routes for N1,N1,N2,N2-Tetramethyldiazene-1,2-dicarboxamide, and how do reaction conditions influence yield and purity?

The compound is synthesized via oxidation of hydrazine derivatives. For example, a common method involves reacting N1,N2-dimethyl-N1,N2-diarylhydrazine-1,2-dicarboxamide with N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C to room temperature (RT), catalyzed by pyridine. Key steps include:

  • Oxidation : NBS (1.2 equiv) in DCM is added dropwise to the hydrazine precursor and pyridine (2 equiv) .
  • Work-up : The reaction is quenched with saturated NaHCO₃, extracted with DCM, dried (MgSO₄), and purified via flash chromatography .
  • Yield optimization : Higher yields (75–85%) are achieved with electron-deficient aryl substituents (e.g., 4-cyanophenyl) due to reduced steric hindrance . Purity is confirmed by melting point analysis, IR (C=O stretch at ~1650 cm⁻¹), and NMR .

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation?

  • 1H/13C NMR : Key signals include methyl groups (δ ~3.0–3.3 ppm in 1H NMR; δ ~35–40 ppm in 13C NMR) and carbonyl carbons (δ ~160–165 ppm) .
  • IR Spectroscopy : Confirms carbonyl stretches (1640–1680 cm⁻¹) and N=N bonds (no distinct peak, inferred via reactivity) .
  • Mass Spectrometry : Molecular ion peaks ([M⁺]) and fragmentation patterns validate the molecular formula .
  • Chromatography : Flash silica gel chromatography (hexane/ethyl acetate) resolves byproducts like unreacted hydrazine precursors .

Advanced Research Questions

Q. How do electronic and steric effects of aryl substituents impact the reactivity of this compound derivatives in tandem α-amination/α-arylation reactions?

Substituents on the aryl groups significantly alter reaction outcomes:

  • Electron-withdrawing groups (EWGs) : Derivatives with 4-cyanophenyl or 3-trifluoromethylphenyl enhance electrophilicity, accelerating α-amination. For example, (E)-N1,N2-bis(4-cyanophenyl) derivatives achieve >80% yield in hydantoin synthesis .
  • Steric hindrance : Bulky groups (e.g., 3-chlorophenyl) reduce reaction rates, requiring extended reaction times (5 h vs. 3 h for less hindered analogs) .
  • Mechanistic insight : The diazene moiety acts as a dual electrophile, with the N=N bond facilitating radical or ionic pathways depending on substituents .

Q. What strategies resolve contradictions in reported reaction outcomes, such as unexpected byproducts or variable yields?

Contradictions often arise from:

  • Oxidant stoichiometry : Excess NBS (≥1.2 equiv) can over-oxidize intermediates, generating azoxy byproducts. Titration of NBS and monitoring via TLC are critical .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in cyclization steps, while DCM favors oxidation .
  • Temperature control : Reactions initiated at 0°C minimize side reactions, as higher temperatures promote decomposition .

Q. How can computational modeling (e.g., DFT) predict the thermodynamic stability and regioselectivity of this compound in catalytic cycles?

Density Functional Theory (DFT) studies reveal:

  • N=N bond dissociation energy : ~45–50 kcal/mol, indicating moderate stability under thermal conditions .
  • Regioselectivity : Electron-rich aryl groups direct α-arylation to para positions due to lower activation barriers (ΔG‡ ~22 kcal/mol vs. ~28 kcal/mol for meta) .
  • Solvent interactions : Simulated solvation energies in DCM correlate with experimental yields, guiding solvent selection .

Methodological Challenges and Best Practices

Q. What precautions are necessary to handle the compound’s sensitivity to moisture and light?

  • Storage : Under argon at –20°C in amber vials to prevent photodegradation .
  • Reaction setup : Use anhydrous solvents (e.g., DCM dried over molecular sieves) and Schlenk-line techniques for air-sensitive steps .

Q. How can researchers differentiate between E/Z isomers of substituted derivatives, and what analytical tools are most effective?

  • NOESY NMR : Proximity of methyl groups to aryl protons confirms E-configuration (no cross-peaks between N–CH₃ and aryl H) .
  • X-ray crystallography : Definitive structural assignment, though limited by crystal quality .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1,N1,N2,N2-Tetramethyldiazene-1,2-dicarboxamide

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